

Ethyl 4-pentenoate: A Comprehensive Technical Guide to Safety, Handling, and Storage

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Compound of Interest

Compound Name: Ethyl 4-pentenoate

Cat. No.: B153814

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For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-pentenoate, a versatile unsaturated ester, is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and specialty chemicals. Its unique structure, featuring both an ester functionality and a terminal double bond, allows for a wide range of chemical transformations. This guide provides an in-depth overview of the critical safety, handling, and storage guidelines for **Ethyl 4-pentenoate**, supplemented with detailed experimental protocols and clear data presentation to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of **Ethyl 4-pentenoate** is fundamental to its safe handling. This data is summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₂ O ₂	[1][2]
Molecular Weight	128.17 g/mol	[1]
Appearance	Colorless to pale yellow liquid with a fruity odor	[2][3]
Boiling Point	143-145 °C at 760 mmHg; 40 °C at 25 mmHg	[4][5]
Density	0.898 g/cm ³	[6]
Flash Point	33.7 °C (92.7 °F) - Closed Cup	[6]
Refractive Index	1.41000 to 1.42000 @ 20.00 °C	[4]
Solubility	Miscible with alcohol. Insoluble in water.	[3][7]
Vapor Pressure	13.7 mmHg at 25 °C	[5][6]

Safety and Hazard Information

Ethyl 4-pentenoate is classified as a flammable liquid and may cause skin and eye irritation.[2]
[4][8] Adherence to appropriate safety protocols is crucial to minimize risk.

GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Flammable Liquids	3	H226: Flammable liquid and vapor.[9]
Acute Toxicity, Oral	4	H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation	2	H315: Causes skin irritation.[4]
Serious Eye Damage/Eye Irritation	2A	H319: Causes serious eye irritation.

Precautionary Statements

Prevention:

- P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[8][9]
- P233: Keep container tightly closed.[9]
- P240: Ground and bond container and receiving equipment.[9]
- P241: Use explosion-proof electrical/ventilating/lighting equipment.[9]
- P242: Use only non-sparking tools.[9]
- P243: Take action to prevent static discharges.[9]
- P264: Wash skin thoroughly after handling.
- P270: Do not eat, drink or smoke when using this product.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

Response:

- P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[9]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- P330: Rinse mouth.
- P332 + P313: If skin irritation occurs: Get medical advice/attention.
- P337 + P313: If eye irritation persists: Get medical advice/attention.

- P370 + P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[8]

Storage:

- P403 + P235: Store in a well-ventilated place. Keep cool.[8][9]

Disposal:

- P501: Dispose of contents/container to an approved waste disposal plant.[9]

Handling and Storage Guidelines

Proper handling and storage procedures are essential for maintaining the integrity of **Ethyl 4-pentenoate** and ensuring a safe laboratory environment.

Handling

- Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[8]
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or a face shield.
 - Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
 - Skin and Body Protection: Wear a lab coat and closed-toe shoes. For larger quantities, consider additional protective clothing.[8]
- Ignition Sources: Keep away from all sources of ignition, including open flames, sparks, and hot surfaces.[8] Use non-sparking tools.[8]
- Static Discharge: Take precautionary measures against static discharge by grounding all equipment.[8]
- Spills: In case of a spill, immediately evacuate the area. Remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for

disposal.[8]

Storage

- Container: Store in a tightly closed container.[8]
- Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat.[7]
- Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of **Ethyl 4-pentenoate** and a subsequent reaction.

Synthesis of Ethyl 4-pentenoate via Fischer-Speier Esterification

This protocol describes the synthesis of **Ethyl 4-pentenoate** from 4-pentenoic acid and ethanol using an acid catalyst.

Materials:

- 4-pentenoic acid
- Absolute ethanol
- Concentrated sulfuric acid (H_2SO_4)
- Benzene (or Toluene as a safer alternative)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous potassium carbonate (K_2CO_3) or magnesium sulfate (MgSO_4)
- Diethyl ether

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus
- Standard laboratory glassware

Procedure:

- In a round-bottom flask, combine 4-pentenoic acid (1.0 eq), absolute ethanol (excess, can be used as solvent), and benzene or toluene.
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.01-0.05 eq).
- Attach a reflux condenser and heat the mixture to reflux. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
- Remove the excess ethanol and benzene/toluene under reduced pressure.
- Dilute the residue with diethyl ether and transfer to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous potassium carbonate or magnesium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **Ethyl 4-pentenoate**.

- Purify the crude product by distillation under reduced pressure to yield pure **Ethyl 4-pentenoate**.

Iodolactonization of 4-Pentenoic Acid

This protocol outlines the conversion of 4-pentenoic acid (which can be obtained by hydrolysis of **Ethyl 4-pentenoate**) to 5-(iodomethyl)dihydrofuran-2(3H)-one.

Materials:

- 4-pentenoic acid
- Sodium bicarbonate (NaHCO_3)
- Iodine (I_2)
- Diethyl ether
- Saturated sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Equipment:

- Round-bottom flask
- Stir plate and stir bar
- Separatory funnel
- Standard laboratory glassware

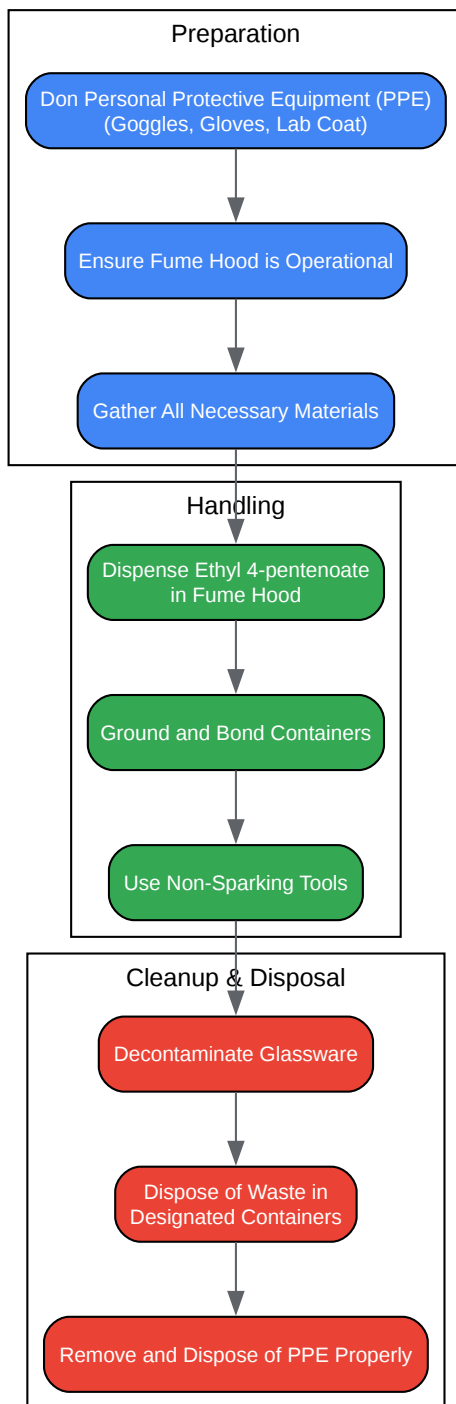
Procedure:

- Dissolve 4-pentenoic acid (1.0 eq) in a saturated aqueous solution of sodium bicarbonate (2.0 eq).
- In a separate flask, prepare a solution of iodine (2.0 eq) in diethyl ether.
- Add the iodine solution to the aqueous solution of the carboxylate salt and stir vigorously at room temperature. The reaction progress can be monitored by the disappearance of the iodine color.
- Once the reaction is complete, transfer the mixture to a separatory funnel.
- Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted iodine, followed by saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 5-(iodomethyl)dihydrofuran-2(3H)-one.
- The crude product can be further purified by column chromatography on silica gel.

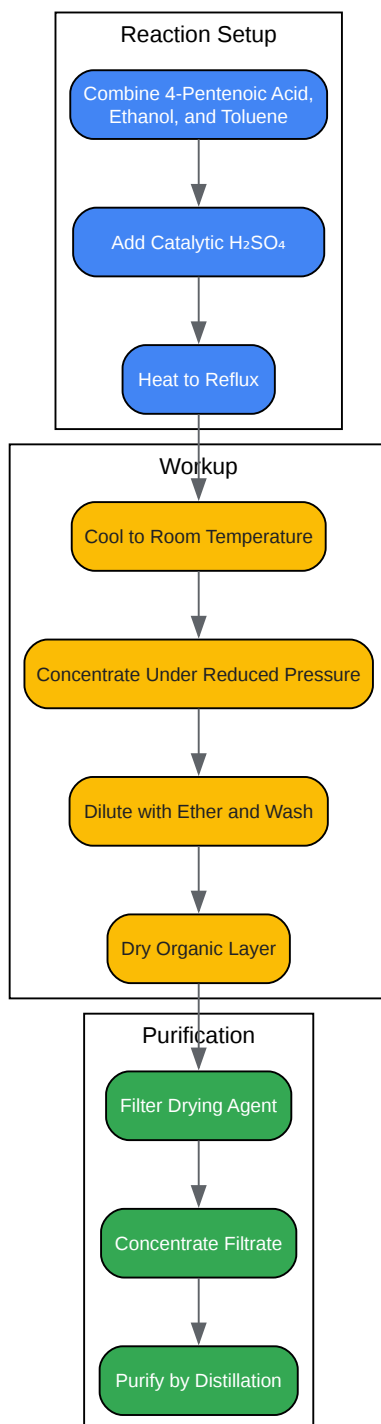
Visualized Workflows

The following diagrams illustrate key safety and experimental workflows.

General Laboratory Safety Protocol for Handling Ethyl 4-pentenoate

[Click to download full resolution via product page](#)Caption: Workflow for safe laboratory handling of **Ethyl 4-pentenoate**.

Fischer-Speier Esterification Workflow for Ethyl 4-pentenoate Synthesis

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